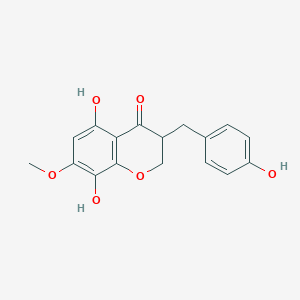

8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin

説明

特性

IUPAC Name |

5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-22-13-7-12(19)14-15(20)10(8-23-17(14)16(13)21)6-9-2-4-11(18)5-3-9/h2-5,7,10,18-19,21H,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALFGMCBICJHPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C(CO2)CC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601127514 | |

| Record name | 2,3-Dihydro-5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601127514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

93078-83-2 | |

| Record name | 2,3-Dihydro-5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93078-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601127514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

172 - 174 °C | |

| Record name | 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin: Natural Source, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the homoisoflavonoid 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin, a natural product of interest for its potential pharmacological activities. The primary documented natural source of this compound is the bulbs of Scilla scilloides Druce (Liliaceae). While some commercial sources suggest a fungal origin, this claim is not substantiated in the current scientific literature. This document details the isolation of the compound from its plant source, summarizes its physicochemical properties, and discusses the biological activities of related compounds, offering insights into its potential mechanisms of action.

Natural Source and Identification

This compound has been identified and isolated from the bulbs of Scilla scilloides[1]. This plant has a history of use in traditional folk medicine for treating dermal inflammation[2]. Phytochemical investigations of Scilla scilloides have revealed a rich profile of homoisoflavonoids, stilbenes, and other phenolic compounds[3][4].

While some commercial suppliers list this compound as a fungal-derived secondary metabolite, extensive searches of scientific databases do not currently yield primary literature to support this assertion[5]. The broader class of compounds known as punctatins and their derivatives have been isolated from fungi, which may be the source of this attribution. However, for this specific demethylated and methylated variant, Scilla scilloides remains the only scientifically validated natural source.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆O₆ | [5] |

| Molecular Weight | 316.3 g/mol | [5] |

| CAS Number | 93078-83-2 | [5] |

| Appearance | Not explicitly stated in reviewed literature | |

| Melting Point | 172 °C | [5] |

Experimental Protocols: Isolation from Scilla scilloides

The following is a generalized experimental protocol for the isolation of homoisoflavonoids, including this compound, from the bulbs of Scilla scilloides. This protocol is based on methodologies reported in the literature for the phytochemical analysis of this plant species[1][3][6].

Note: Specific yields for this compound are not detailed in the reviewed literature. The overall yield of mixed homoisoflavonoids can be expected to be in the range of milligrams from a kilogram of starting plant material.

Extraction

-

Plant Material Preparation: Fresh or air-dried bulbs of Scilla scilloides are collected and cleaned. The bulbs are then sliced and powdered.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

Fractionation

-

Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). Homoisoflavonoids are typically enriched in the ethyl acetate and chloroform fractions.

Chromatographic Purification

-

Column Chromatography: The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the components.

-

Sephadex LH-20 Chromatography: Fractions containing homoisoflavonoids are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is achieved using preparative reversed-phase HPLC (RP-HPLC) with a suitable solvent system, such as a gradient of methanol and water or acetonitrile (B52724) and water.

Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.

-

2D-NMR (COSY, HMQC, HMBC): To establish the connectivity of atoms within the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet (UV) Spectroscopy: To analyze the chromophoric system.

The following diagram illustrates a general workflow for the isolation process.

References

- 1. researchgate.net [researchgate.net]

- 2. Homoisoflavones as the antioxidants responsible from bulbs of Scilla scilloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Homoisoflavanones and stilbenes from fresh bulb of Scilla scilloides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new homostilbene and two new homoisoflavones from the bulbs of Scilla scilloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 93078-83-2 | TDA07883 [biosynth.com]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Isolation of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin from Aspergillus puniceus A2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological activity of the isocoumarin (B1212949), 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin, from the deep-sea-derived fungus Aspergillus puniceus A2. This document details the experimental protocols for fungal fermentation, metabolite extraction, and purification, and presents the quantitative data for the isolated compound. Additionally, it elucidates the compound's anti-inflammatory mechanism of action through the Nrf2 signaling pathway.

Fungal Source and Compound Overview

This compound is a known isocoumarin that has been isolated from the deep-sea-derived fungus Aspergillus puniceus A2.[1] Isocoumarins are a class of phenolic compounds that are known to exhibit a wide range of biological activities. This particular compound has demonstrated notable anti-inflammatory effects.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₁₆O₆ | [2] |

| Molecular Weight | 316.3 g/mol | [2] |

| CAS Number | 93078-83-2 | [2] |

| ¹H NMR | See Table 2 | |

| ¹³C NMR | See Table 2 |

Table 1: Physicochemical Properties of this compound

| Position | ¹H NMR (δ ppm, multiplicity, J in Hz) | ¹³C NMR (δ ppm) |

| 3 | 4.45 (m) | 75.8 |

| 4 | 2.91 (m), 3.05 (m) | 36.5 |

| 5 | - | 165.2 |

| 6 | 6.31 (s) | 98.6 |

| 7 | - | 163.1 |

| 8 | - | 101.5 |

| 9 | 5.25 (s) | 145.8 |

| 10 | - | 138.1 |

| 11 | - | 115.3 |

| 1' | 7.21 (d, 8.5) | 129.8 |

| 2' | 6.78 (d, 8.5) | 115.8 |

| 3' | - | 155.9 |

| 4' | 6.78 (d, 8.5) | 115.8 |

| 5' | 7.21 (d, 8.5) | 129.8 |

| 6' | - | 128.1 |

| 7-OCH₃ | 3.89 (s) | 55.9 |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Experimental Protocols

The following protocols are based on the successful isolation of this compound from Aspergillus puniceus A2.[1]

Fungal Fermentation

-

Activation: The Aspergillus puniceus A2 strain is activated on Potato Dextrose Agar (PDA) medium at 28 °C for 4 days.

-

Seed Culture: Fresh mycelia and spores are inoculated into Potato Dextrose Broth (PDB) medium and cultivated under rotary conditions (100 rpm) at 25 °C for 3 days to obtain seed cultures.

-

Large-Scale Fermentation: The fermentation is carried out on a solid rice medium in 1-L Erlenmeyer flasks. Each flask contains 130 g of rice, 5.6 g of sea salt, and 170 mL of H₂O. The flasks are inoculated with the seed culture and incubated under static conditions at 28 °C for 30 days.

Extraction and Isolation

-

Extraction: The fermented solid mash is extracted four times with ethyl acetate (B1210297) (EtOAc). The solvent is then evaporated under reduced pressure to yield a dark oily residue.

-

Column Chromatography (Silica Gel): The crude EtOAc extract is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of petroleum ether (PE) and EtOAc (from 1:0 to 3:1) to yield five fractions (Fr. 1–Fr. 5).

-

Column Chromatography (ODS): Fraction Fr. 2 is further purified by column chromatography on an ODS column using a gradient of MeOH/H₂O (from 45% to 100%) to obtain nine subfractions (SFr. 2-1–SFr. 2-9).

-

Further Silica Gel Chromatography: Subfraction SFr. 2-7 is subjected to another round of silica gel column chromatography, eluting with PE/EtOAc (3:1) followed by CH₂Cl₂/acetone (50:1) to yield six subfractions (SFr. 2-7-1–SFr. 2-7-6).

-

Semi-preparative HPLC: Subfraction SFr. 2-7-3 is purified by semi-preparative HPLC using a mobile phase of 65% MeOH in H₂O to yield this compound (compound 5 ).

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

Caption: Isolation workflow for this compound.

Nrf2-Dependent Anti-Inflammatory Signaling Pathway

Caption: Anti-inflammatory action via the Nrf2 signaling pathway.

Biological Activity and Mechanism of Action

This compound, along with other phenolic compounds isolated from Aspergillus puniceus A2, has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[3] The mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which promotes its ubiquitination and subsequent degradation. Upon stimulation with an activator, such as this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the transcription of antioxidant and anti-inflammatory enzymes, such as heme oxygenase-1 (HO-1). This upregulation of cytoprotective genes helps to mitigate the inflammatory response triggered by stimuli like LPS. Furthermore, activated Nrf2 can inhibit the pro-inflammatory NF-κB signaling pathway, further contributing to its anti-inflammatory effects.[4][5][6]

References

- 1. Phenolic Metabolites from a Deep-Sea-Derived Fungus Aspergillus puniceus A2 and Their Nrf2-Dependent Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 何建林 - 海洋三所 [tio.org.cn]

- 6. Nrf2 Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Molecular Architecture of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data for the structural elucidation of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin is not publicly available. This guide presents a comprehensive methodology and data interpretation based on the closely related isofuranonaphthoquinone analogues, NOC-IBR1 and NOC-IBR2, as described in a recent study on novel compounds from Nocardia species. This approach serves as a robust framework for the structural determination of this class of compounds.

Introduction

This compound is a fungal-derived secondary metabolite, classified as an isofuranonaphthoquinone.[1] Compounds of this class are of significant interest due to their potential biological activities, which include antimicrobial and cytotoxic properties. The precise determination of their chemical structure is a critical prerequisite for understanding their mechanism of action and for any further drug development efforts. This technical guide outlines the key experimental protocols and data analysis techniques required for the complete structural elucidation of this compound and its analogues.

Core Methodologies in Structure Elucidation

The process of determining the chemical structure of a novel natural product like this compound is a multi-step process heavily reliant on spectroscopic techniques. The general workflow involves isolation and purification, followed by analysis using mass spectrometry and a suite of nuclear magnetic resonance (NMR) experiments.

Experimental Protocols

The following protocols are based on established methodologies for the isolation and characterization of isofuranonaphthoquinones from microbial sources.

Fermentation and Isolation

-

Fermentation: A culture of the producing fungal strain is grown in a suitable liquid medium (e.g., DD medium) under optimal conditions to encourage the production of secondary metabolites.

-

Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the organic compounds.

-

Purification: The crude extract is concentrated and subjected to repeated rounds of preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.[1] The purity of the collected fractions is verified using analytical HPLC.

Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed to determine the accurate mass of the molecular ion, which allows for the calculation of the molecular formula. The fragmentation pattern can provide initial clues about the compound's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d6) for NMR analysis.[1] A suite of NMR experiments is conducted:

-

1H NMR: Provides information on the number and chemical environment of protons.

-

13C NMR: Determines the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (1H-1H) spin-spin couplings, revealing adjacent protons in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (1H-13C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps to determine the stereochemistry.[1]

-

Data Presentation and Interpretation (Based on Analogues NOC-IBR1 and NOC-IBR2)

The following tables summarize the type of quantitative data obtained from NMR experiments for isofuranonaphthoquinone analogues.

Table 1: 1H and 13C NMR Data for a Representative Isofuranonaphthoquinone Analogue (NOC-IBR2)

| Position | 13C (δC, ppm) | 1H (δH, ppm, mult., J in Hz) | Key HMBC Correlations (1H → 13C) | Key COSY Correlations |

| 1 | 145.2 | |||

| 3 | 118.9 | 7.21 (s) | C-1, C-4, C-9a | |

| 3a | 120.1 | |||

| 4 | 181.2 | |||

| 5 | 110.5 | 7.15 (d, 8.5) | C-6, C-9a | H-6 |

| 6 | 125.1 | 7.65 (d, 8.5) | C-5, C-7, C-9b | H-5 |

| 7 | 160.3 | |||

| 8 | 155.8 | |||

| 9 | 186.7 | |||

| 9a | 130.2 | |||

| 9b | 135.1 | |||

| 1-CH3 | 20.4 | 2.55 (s) | C-1, C-3, C-9b | |

| 7-OCH3 | 56.5 | 3.95 (s) | C-7 | |

| 8-OH | 12.1 (s) | C-7, C-8, C-9 |

Data is representative and adapted from the characterization of similar compounds.

Conclusion

The structural elucidation of complex natural products such as this compound is a systematic process that relies on the powerful combination of modern chromatographic and spectroscopic techniques. By employing a logical workflow of isolation, purification, and detailed analysis by mass spectrometry and a suite of 1D and 2D NMR experiments, the complete chemical structure can be confidently determined. The data and protocols presented, based on closely related isofuranonaphthoquinones, provide a solid foundation for researchers and drug development professionals working on this and similar classes of bioactive compounds. The confirmed structure is paramount for future investigations into its biological activity, mechanism of action, and potential as a therapeutic agent.

References

In-Depth Spectroscopic and Biological Profile of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and biological activity of the natural product 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin, a homoisoflavonoid isolated from the bulbs of plants such as Scilla scilloides and Bellevalia eigii. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Core Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. The key quantitative data are summarized below.

Table 1: Spectroscopic Data Summary for this compound

| Spectroscopic Technique | Data Highlights |

| UV Spectroscopy | λmax (MeOH) nm (log ε): 366 (3.29), 293 (3.72), 245 (3.62), 223 (3.63)[1] |

| Optical Rotation | [α]D²⁴ -82 (c 0.1, MeOH)[1] |

Note: Detailed ¹H and ¹³C NMR data, as well as Mass Spectrometry and Infrared Spectroscopy data, are not available in the public domain at the time of this report. The primary literature identifies the compound and its UV and optical rotation characteristics but refers to earlier, less accessible sources for detailed NMR data.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of spectroscopic data for homoisoflavonoids, based on standard practices in the field.

Isolation of this compound

The compound is typically isolated from the bulbs of plant species such as Bellevalia eigii. A general workflow for isolation is as follows:

References

The Biological Versatility of Isobenzofuranone Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobenzofuranone derivatives, a significant class of heterocyclic compounds featuring a γ-lactone ring fused to a benzene (B151609) ring, have emerged as a promising scaffold in medicinal chemistry.[1] These compounds, found in both natural sources and accessible through synthetic routes, exhibit a broad spectrum of biological activities. Their diverse pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, neuroprotective, and enzyme inhibitory effects, position them as compelling candidates for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the key biological activities of isobenzofuranone derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

A significant body of research has highlighted the potential of isobenzofuranone derivatives as potent anticancer agents. These compounds have demonstrated cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.[3][4]

Quantitative Data: Antiproliferative Activity

The anticancer efficacy of isobenzofuranone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the proliferation of cancer cells by 50%.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 16 | K562 (Myeloid Leukemia) | 2.79 | [3][4] |

| Compound 18 | K562 (Myeloid Leukemia) | 1.71 | [3][4] |

| Compound 16 | U937 (Lymphoma) | 49.38 | [3] |

| Compound 18 | U937 (Lymphoma) | 41.52 | [3] |

| Etoposide (Control) | K562 (Myeloid Leukemia) | 7.06 | [3][4] |

| Compound 8 | HL-60 (Leukemia) | 21.00 µg/mL | [3] |

| Compound 9 | HL-60 (Leukemia) | 3.24 µg/mL | [3] |

| Compound 8 | SF295 (Glioblastoma) | > 25 µg/mL | [3] |

| Compound 9 | SF295 (Glioblastoma) | 10.09 µg/mL | [3] |

| Compound 8 | MDA-MB435 (Melanoma) | 12.17 µg/mL | [3] |

| Compound 9 | MDA-MB435 (Melanoma) | 8.70 µg/mL | [3] |

| QOET-3 | A. castellanii Neff | 73.71 ± 0.25 | [5] |

| QOET-9 | A. castellanii Neff | 69.99 ± 15.32 | [5] |

Mechanism of Action: Induction of Apoptosis

Several isobenzofuranone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[5][6] This process is often mediated through the intrinsic mitochondrial pathway, which involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.[7]

-

Objective: To determine the IC50 value of an isobenzofuranone derivative against a cancer cell line.

-

Materials:

-

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isobenzofuranone derivatives for 48-72 hours. Include vehicle and positive controls.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.[1]

-

Anti-inflammatory Activity

Certain isobenzofuranone derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

Quantitative Data: Inhibition of Inflammatory Markers

The anti-inflammatory effects of these compounds are assessed by their ability to inhibit the production of pro-inflammatory mediators.

| Compound/Derivative | Assay | Target | IC50 (µM) | Reference |

| Compound 5d (Benzofuran hybrid) | NO production in RAW-264.7 cells | Nitric Oxide (NO) | 52.23 ± 0.97 | [8][9][10] |

Mechanism of Action: Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory activity of isobenzofuranone derivatives is often attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10] By inhibiting these pathways, the production of pro-inflammatory cytokines and mediators is suppressed.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating acute inflammation.

-

Objective: To assess the anti-inflammatory effect of an isobenzofuranone derivative.

-

Materials:

-

Rodents (rats or mice).

-

Carrageenan solution (1% in saline).

-

Isobenzofuranone derivative.

-

Positive control (e.g., Indomethacin).

-

Vehicle.

-

Plethysmometer or calipers.

-

-

Procedure:

-

Animal Grouping: Divide animals into control, positive control, and test groups.

-

Compound Administration: Administer the vehicle, positive control, or isobenzofuranone derivative to the respective groups.

-

Induction of Edema: After a set time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

-

Neuroprotective Activity

Isobenzofuranone derivatives have shown promise in the field of neuropharmacology, exhibiting neuroprotective effects in various models of neuronal damage.

Quantitative Data: Neuroprotective Effects

The neuroprotective potential is often evaluated by the compound's ability to inhibit specific ion channels or protect against neurotoxins.

| Compound/Derivative | Assay | Target | IC50 (µM) | Reference |

| Cpd8l | TREK-1 Inhibition | TREK-1 K+ Channel | 0.81 | [11] |

| l-NBP | TREK-1 Inhibition | TREK-1 K+ Channel | 0.06 ± 0.03 | [12] |

| Amlodipine (Control) | bTREK-1 Inhibition | bTREK-1 K+ Channel | 0.43 | [12] |

| Compound 1f (Benzofuran-2-carboxamide) | Neuroprotection against NMDA | NMDA Receptor-mediated Excitotoxicity | Comparable to Memantine at 30 µM | [13] |

Mechanism of Action: TREK-1 Inhibition and Antioxidant Effects

One of the key mechanisms underlying the neuroprotective effects of some isobenzofuranone derivatives is the inhibition of the TWIK-related potassium channel-1 (TREK-1).[11] Inhibition of this channel can prevent neuronal apoptosis. Additionally, some derivatives exert neuroprotection through their antioxidant properties, reducing reactive oxygen species (ROS) and lipid peroxidation in neuronal cells.[14][15][16]

Antimicrobial Activity

Isobenzofuranone derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi, highlighting their potential as novel antimicrobial agents.[7]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 1 (from P. crustosum) | Salmonella typhimurium | 12.5 | [17] |

| Compound 1 (from P. crustosum) | Escherichia coli | 25 | [17] |

| Compound 1 (from P. crustosum) | Staphylococcus aureus | 12.5 | [17] |

| Compound 2 (from P. crustosum) | Staphylococcus aureus | 25 | [17] |

| Compound 5 (from P. crustosum) | Penicillium italicum | 12.5 | [17] |

| Compound 5 (from P. crustosum) | Colletotrichum musae | 12.5 | [17] |

| Compound 6 (from P. crustosum) | Penicillium italicum | 12.5 | [17] |

| Compound 6 (from P. crustosum) | Colletotrichum musae | 25 | [17] |

| New derivative from C. sinensis | MRSA | 53.7 ± 4.5 mg·L⁻¹ | [8] |

| Levofloxacin (Control) | MRSA | 50.2 ± 4.2 mg·L⁻¹ | [8] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard laboratory method for determining the MIC of an antimicrobial agent.[7]

-

Objective: To determine the lowest concentration of an isobenzofuranone derivative that inhibits the growth of a specific microorganism.

-

Materials:

-

Isobenzofuranone derivative.

-

Bacterial or fungal strains.

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).

-

96-well microplates.

-

-

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the isobenzofuranone derivative in the growth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

-

Enzyme Inhibitory Activity

Isobenzofuranone derivatives have also been identified as inhibitors of various enzymes, indicating their therapeutic potential for metabolic diseases like diabetes.

Quantitative Data: Enzyme Inhibition

The inhibitory potency is expressed as IC50 values.

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Compound 3d | α-Glucosidase | 6.82 ± 0.02 | [2] |

| Acarbose (Control) | α-Glucosidase | ~866 | [2] |

| Compound 3g | α-Amylase | ~11x > Acarbose | [2] |

| Compound 1 (from P. sp.) | α-Glucosidase | 76.4 | [18] |

| Compound 3 (from P. sp.) | α-Glucosidase | 95.4 | [18] |

| Compound 4 (from P. sp.) | α-Glucosidase | 88.3 | [18] |

| Acarbose (Control) | α-Glucosidase | 67.7 | [18] |

| Epicoccone C ((+)-1) | α-Glucosidase | More potent than acarbose | [19] |

| Epicoccone D (2) | α-Glucosidase | More potent than acarbose | [19] |

Mechanism of Action: Enzyme Inhibition Kinetics

The mechanism of enzyme inhibition can be determined through kinetic studies, such as using Lineweaver-Burk plots, which can reveal whether the inhibition is competitive, non-competitive, or uncompetitive. For example, some isobenzofuranone derivatives have been shown to be uncompetitive or mixed-type inhibitors of α-glucosidase and α-amylase.[2]

Conclusion

Isobenzofuranone derivatives represent a versatile and highly promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical studies against cancer, inflammation, microbial infections, neurodegenerative disorders, and metabolic diseases underscores their potential for further development as therapeutic agents. The information presented in this technical guide, including quantitative data, detailed experimental protocols, and mechanistic insights, is intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel isobenzofuranone-based drugs. Further exploration of structure-activity relationships and optimization of lead compounds will be crucial in translating the therapeutic promise of this chemical scaffold into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. digital.csic.es [digital.csic.es]

- 6. Isobenzofuranone derivatives exhibit antileishmanial effect by inhibiting type II DNA topoisomerase and inducing host response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protective role of isobenzofuran-1(3H)-one derivative against neuronal injury and enzyme activity dysregulation induced by bipyridyl herbicide in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isobenzofuranone monomer and dimer derivatives from the mangrove endophytic fungus Epicoccum nigrum SCNU-F0002 possess α-glucosidase inhibitory and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: The Mechanism of Action of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin Remains Elusive

Despite extensive investigation into the biological activities of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin, a flavonoid isolated from Scilla scilloides and also identified as a fungal secondary metabolite, detailed information regarding its specific mechanism of action at the molecular level remains largely unavailable in the public domain.

Currently, scientific literature provides a foundational understanding of this compound, classifying it as a bioactive molecule with the potential to inhibit enzymatic pathways. However, the specific enzymes targeted, the nature of this inhibition, and the downstream signaling cascades affected are yet to be elucidated. While research into the extracts of Scilla scilloides and other related homoisoflavonoids has revealed promising antioxidant and anti-inflammatory properties, a direct causal link and a detailed mechanistic explanation for this compound are missing.

Our comprehensive search for quantitative data, such as IC50 values or inhibition constants, specific experimental protocols detailing its investigation, and established signaling pathways in which it participates, did not yield any concrete results. The scientific community has not yet published in-depth studies that would allow for the creation of a detailed technical guide as requested.

Therefore, we are unable to provide the following key components of the user's request:

-

Data Presentation: No quantitative data is available to be summarized in tables.

-

Experimental Protocols: Detailed methodologies for key experiments involving this specific compound have not been published.

-

Signaling Pathway Visualization: Without identified pathways, the creation of Graphviz diagrams is not possible.

This report highlights a significant gap in the current scientific knowledge surrounding this compound. The preliminary characterization of this compound as a bioactive flavonoid suggests that further research into its molecular targets and mechanism of action could be a promising avenue for drug discovery and development. Future studies are necessary to unlock its therapeutic potential and to provide the scientific community with a comprehensive understanding of its biological function.

An In-depth Technical Guide to CAS Number 93078-83-2: 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin is a naturally occurring compound classified as a homoisoflavanone, a subclass of flavonoids.[1][2] Homoisoflavonoids are a significant class of secondary metabolites found in a variety of plant families and are known for their diverse biological activities.[3][4] This compound has been isolated from plant species such as Scilla scilloides (also known as Barnardia japonica), a plant used in traditional medicine.[5] Some commercial suppliers also indicate a fungal origin for related compounds.[1]

Physicochemical Properties

Limited quantitative data for this compound is available from commercial suppliers. A summary of these properties is presented in Table 1. Detailed spectroscopic data (NMR, IR, Mass Spectrometry), solubility profiles, and other physicochemical parameters are not extensively reported in the available literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 93078-83-2 | [1] |

| Molecular Formula | C₁₇H₁₆O₆ | [1] |

| Molecular Weight | 316.31 g/mol | [1] |

| IUPAC Name | 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one | N/A |

| Synonyms | This compound | [5] |

| Melting Point | 172 °C | [1] |

| Physical Form | Solid | N/A |

| Purity | >98% (as offered by commercial suppliers) | [6] |

Biological Activity and Therapeutic Potential

Specific biological activity data for this compound is scarce in the reviewed literature. However, the broader class of homoisoflavonoids isolated from Scilla scilloides and other plants has been reported to exhibit a range of biological effects. These activities provide a basis for potential areas of investigation for the subject compound.

Homoisoflavonoids as a class have demonstrated:

-

Antioxidant Activity: Several homoisoflavonoids from Scilla scilloides have shown potent antioxidant effects in various assays, including DPPH radical scavenging, and hydrogen peroxide and nitric oxide scavenging.[7][8]

-

Anti-inflammatory Activity: Extracts of Scilla scilloides containing homoisoflavonoids have been shown to inhibit lipoxygenase and hyaluronidase, enzymes associated with inflammation.[8] Furthermore, some homoisoflavonoids suppress nitric oxide production in LPS-activated macrophages.[8]

-

Antimicrobial Activity: The root extract of Barnardia japonica (as Scilla scilloides) was found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Salmonella enteritidis, Escherichia coli, and Candida parapsilosis.[9]

-

Cytotoxic Activity: Certain compounds from the Hyacinthaceae family, which includes Scilla, have shown potent cytotoxicity against a range of human cancer cells.[9]

The potential of this compound likely lies within these areas, but dedicated studies are required to elucidate its specific targets and potency.

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of this compound are not available in the searched literature. However, a general workflow for the isolation of homoisoflavonoids from their natural plant sources can be outlined based on methodologies reported for similar compounds.

General Protocol for Isolation of Homoisoflavonoids from Scilla scilloides

This protocol is a generalized representation based on common phytochemical isolation techniques.

-

Extraction:

-

Air-dried and powdered bulbs of Scilla scilloides are extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

The ethyl acetate fraction, typically rich in flavonoids, is often taken for further separation.

-

-

Chromatographic Separation:

-

The active fraction is subjected to multiple rounds of column chromatography.

-

Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and ODS (octadecylsilane).

-

A gradient elution system with solvent mixtures like chloroform-methanol or hexane-ethyl acetate is used to separate the compounds.

-

-

Purification:

-

Fractions containing compounds of interest are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

-

Structure Elucidation:

-

The structures of the isolated pure compounds are determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HMQC, HMBC), and Mass Spectrometry (MS).

-

Visualizations

Classification of Homoisoflavonoids

The following diagram illustrates the structural classification of homoisoflavonoids, providing context for the chemical class of this compound.

Caption: Structural classes of homoisoflavonoids.

Generalized Experimental Workflow for Isolation

This diagram depicts a typical workflow for isolating homoisoflavonoids from a plant source.

Caption: General workflow for homoisoflavonoid isolation.

Conclusion and Future Directions

This compound (CAS 93078-83-2) is a homoisoflavanone with a defined chemical structure and natural origin. While its specific biological functions remain largely unexplored, its chemical class is associated with promising antioxidant, anti-inflammatory, and antimicrobial properties. This technical guide summarizes the currently available information and underscores the need for further research to unlock the full therapeutic potential of this compound. Future studies should focus on:

-

Total Synthesis: To provide a reliable source of the compound for extensive biological testing.

-

Comprehensive Spectroscopic Analysis: To establish a complete and publicly available dataset of its physicochemical properties.

-

In Vitro and In Vivo Biological Screening: To identify specific molecular targets, determine efficacy in various disease models, and elucidate its mechanism(s) of action.

-

Structure-Activity Relationship (SAR) Studies: To explore how modifications to its structure could enhance its biological activity and drug-like properties.

References

- 1. This compound | 93078-83-2 | TDA07883 [biosynth.com]

- 2. Showing Compound 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone (FDB016262) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, CasNo.93078-83-2 Shanghai Run-Biotech Co., Ltd. China (Mainland) [run-biotech.lookchem.com]

- 7. Homoisoflavones as the antioxidants responsible from bulbs of Scilla scilloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The chemistry and biological activity of the Hyacinthaceae - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP70008A [pubs.rsc.org]

Unraveling the Synthesis of Punctatin Derivatives: A Technical Guide to a Hypothesized Biosynthetic Route and Future Research

Disclaimer: The biosynthetic pathway of punctatin (B600686) and its derivatives has not yet been fully elucidated in the scientific literature. This document presents a hypothesized pathway for punctatin A based on its chemical structure and established principles of sesquiterpenoid biosynthesis in fungi. Furthermore, it provides a generalized, in-depth guide to the experimental methodologies typically employed to identify and characterize novel fungal secondary metabolite biosynthetic pathways. This guide is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of novel natural products.

Introduction to Punctatin

Punctatin A is a sesquiterpene alcohol with a unique tricyclic carbon skeleton, first isolated from the fungus Poronia punctata.[1] Sesquiterpenes are a diverse class of C15 terpenoid natural products derived from the precursor farnesyl pyrophosphate (FPP). The novel structure of punctatin A suggests a complex series of enzymatic reactions, including cyclizations and oxidations, that are likely encoded by a dedicated biosynthetic gene cluster (BGC) within the genome of P. punctata. Understanding the biosynthesis of punctatin and its derivatives is of significant interest for potential bioengineering efforts to produce novel analogs with improved therapeutic properties.

Hypothesized Biosynthetic Pathway of Punctatin A

The biosynthesis of punctatin A is hypothesized to begin with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP). The formation of the characteristic tricyclic core of punctatin A likely proceeds through a series of carbocation-mediated cyclization reactions, catalyzed by a terpene cyclase. This is followed by a series of post-cyclization modifications, such as hydroxylations, catalyzed by tailoring enzymes like cytochrome P450 monooxygenases.

A proposed, though unconfirmed, biosynthetic pathway is as follows:

-

Cyclization of Farnesyl Pyrophosphate (FPP): A terpene synthase/cyclase catalyzes the initial cyclization of the linear FPP molecule. This is a complex, multi-step reaction that likely proceeds through several carbocation intermediates to form the fundamental tricyclic skeleton of punctatin A.

-

Hydroxylation Events: Following the formation of the core structure, a series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases, introduce the hydroxyl groups at specific positions on the punctatin scaffold. The order and timing of these hydroxylations are currently unknown.

Below is a visual representation of the hypothesized biosynthetic pathway for punctatin A.

Quantitative Data on Punctatin Biosynthesis

As the biosynthetic pathway for punctatin is not yet elucidated, there is no quantitative data available regarding enzyme kinetics, precursor and intermediate concentrations, or product yields from engineered pathways. The following tables are provided as templates to illustrate how such data would be presented if it were available.

Table 1: Putative Enzymes in Punctatin Biosynthesis and Their Kinetic Parameters (Hypothetical)

| Enzyme (Putative) | Substrate | Product | Kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| Terpene Cyclase | Farnesyl Pyrophosphate | Tricyclic Intermediate | Data not available | Data not available | Data not available |

| Cytochrome P450 1 | Tricyclic Intermediate | Hydroxylated Intermediate 1 | Data not available | Data not available | Data not available |

| Cytochrome P450 2 | Hydroxylated Intermediate 1 | Dihydroxylated Intermediate | Data not available | Data not available | Data not available |

| Cytochrome P450 3 | Dihydroxylated Intermediate | Punctatin A | Data not available | Data not available | Data not available |

Table 2: Precursor and Intermediate Concentrations in P. punctata Cultures (Hypothetical)

| Compound | Concentration (µg/g dry weight) | Standard Deviation |

| Farnesyl Pyrophosphate | Data not available | Data not available |

| Tricyclic Intermediate | Data not available | Data not available |

| Punctatin A | Data not available | Data not available |

Experimental Protocols for Elucidating the Punctatin Biosynthetic Pathway

The elucidation of a novel fungal secondary metabolite biosynthetic pathway, such as that of punctatin, follows a well-established, multi-step experimental workflow. This workflow combines bioinformatics, molecular biology, and analytical chemistry techniques.

General Experimental Workflow

The following diagram illustrates a typical workflow for the identification and characterization of a fungal biosynthetic gene cluster.

Detailed Methodologies

4.2.1 Genome Sequencing and Bioinformatic Analysis

-

Objective: To obtain the genome sequence of Poronia punctata and identify putative biosynthetic gene clusters (BGCs) for sesquiterpenoids.

-

Protocol:

-

Fungal Culture and DNA Extraction: Poronia punctata is cultured in a suitable liquid medium. Mycelia are harvested, and high-molecular-weight genomic DNA is extracted using a commercially available fungal DNA extraction kit.

-

Genome Sequencing: The extracted genomic DNA is sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to generate a high-quality genome assembly.

-

BGC Prediction: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to predict the locations and boundaries of BGCs.

-

Gene Annotation: Genes within the predicted BGCs are annotated based on homology to known enzymes, particularly searching for terpene cyclases and cytochrome P450 monooxygenases.

-

4.2.2 Gene Knockout and Metabolite Analysis

-

Objective: To confirm the involvement of a candidate BGC in punctatin biosynthesis.

-

Protocol:

-

CRISPR-Cas9 System Design: A CRISPR-Cas9 system is designed to create a targeted deletion of a key gene within the candidate BGC, such as the putative terpene cyclase gene.

-

Fungal Transformation: Protoplasts of P. punctata are generated and transformed with the CRISPR-Cas9 constructs.

-

Mutant Verification: Successful gene knockout mutants are verified by PCR and Sanger sequencing.

-

Metabolite Profiling: The wild-type and knockout mutant strains are cultured under identical conditions. Metabolites are extracted from the culture broth and mycelia.

-

LC-MS/MS Analysis: The metabolite extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to compare the metabolic profiles. The absence of punctatin and its derivatives in the knockout mutant would confirm the role of the BGC in their biosynthesis.

-

4.2.3 Heterologous Expression

-

Objective: To reconstitute the punctatin biosynthetic pathway in a heterologous host.

-

Protocol:

-

BGC Cloning: The entire candidate BGC is cloned into an expression vector. This can be achieved through techniques like Gibson assembly or TAR (Transformation-Associated Recombination) cloning in yeast.

-

Host Transformation: The expression vector containing the BGC is transformed into a suitable fungal heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae.

-

Culture and Metabolite Analysis: The transformed host is cultured, and the production of punctatin and its derivatives is monitored by LC-MS/MS.

-

4.2.4 In Vitro Enzyme Assays

-

Objective: To determine the function of individual enzymes in the biosynthetic pathway.

-

Protocol:

-

Recombinant Protein Expression and Purification: Individual genes from the BGC are cloned into an expression vector and expressed in a suitable host like E. coli. The recombinant proteins are then purified.

-

Enzyme Assays: The purified enzymes are incubated with their predicted substrates. For example, the purified terpene cyclase would be incubated with FPP.

-

Product Identification: The reaction products are analyzed by GC-MS or LC-MS to confirm the enzymatic function.

-

Signaling Pathways and Regulation

Currently, there is no information available on the signaling pathways or regulatory networks that control the biosynthesis of punctatin in Poronia punctata. The expression of secondary metabolite BGCs in fungi is often tightly regulated by various factors, including developmental stage, nutrient availability, and environmental stress. The identification of the punctatin BGC would be the first step toward understanding its regulation.

Conclusion and Future Directions

The biosynthesis of punctatin and its derivatives remains an unexplored area of fungal natural product research. The unique chemical structure of punctatin A suggests a fascinating and complex enzymatic pathway. The immediate future of research in this area should focus on sequencing the genome of Poronia punctata to identify the punctatin biosynthetic gene cluster. Subsequent functional characterization of the genes within this cluster through knockout studies, heterologous expression, and in vitro enzymatic assays will be crucial to fully elucidate the biosynthetic pathway. A thorough understanding of punctatin biosynthesis will not only provide fundamental insights into fungal secondary metabolism but also pave the way for the combinatorial biosynthesis of novel punctatin derivatives with potentially enhanced biological activities, which would be of great interest to the drug development community.

References

In-Depth Technical Review of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin is a homoisoflavonoid, a class of natural phenolic compounds. It has been isolated from the bulbs of Scilla scilloides (Liliaceae), a plant used in traditional medicine. This document provides a comprehensive technical overview of the available scientific literature on this compound, focusing on its biological activities, quantitative data, and the experimental methodologies used for its study.

Chemical Structure and Properties

-

IUPAC Name: 3-(4-hydroxybenzyl)-5,8-dihydroxy-7-methoxychroman-4-one

-

Molecular Formula: C₁₇H₁₆O₆

-

Molecular Weight: 316.31 g/mol

-

CAS Number: 93078-83-2

Biological Activities

Research on this compound, identified as compound 7 in studies by Nishida et al., has primarily focused on its antioxidant and anti-inflammatory properties.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various radical scavenging assays. The compound demonstrated activity in scavenging 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and hydrogen peroxide (H₂O₂).

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated through its ability to inhibit enzymes involved in the inflammatory cascade and to suppress the production of inflammatory mediators. Specifically, its inhibitory effects on lipoxygenase and hyaluronidase (B3051955), as well as its capacity to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, have been assessed.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for this compound (referred to as compound 7 in the cited literature).

Table 1: Antioxidant Activity of this compound

| Assay | EC₅₀ (µM) | Positive Control | EC₅₀ of Positive Control (µM) |

| DPPH Radical Scavenging | 41.3 | Trolox | 18.2 |

| H₂O₂ Scavenging | 30.1 | Trolox | 14.5 |

| Nitric Oxide (NO) Scavenging | >100 | Trolox | 12.3 |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Concentration | % Inhibition | IC₅₀ (µM) | Positive Control | IC₅₀ of Positive Control (µM) |

| Lipoxygenase Inhibition | 500 µM | 32.7% | >500 | NDGA | 7.7 |

| Hyaluronidase Inhibition | 1000 µM | 20.2% | >1000 | Tannic Acid | 76.1 |

| Nitric Oxide (NO) Production in RAW264.7 cells | 50 µM | 25.0% | Not Determined |

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature.

Isolation of this compound

The isolation and identification of this compound (compound 7 ) from Scilla scilloides involved a multi-step process.

Caption: Isolation workflow for this compound.

Detailed Steps:

-

Extraction: The fresh bulbs of Scilla scilloides were extracted with methanol (B129727) at room temperature.

-

Concentration: The methanol extract was concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract was suspended in water and partitioned with ethyl acetate (B1210297). The ethyl acetate layer, containing the homoisoflavonoids, was collected.

-

Chromatography: The ethyl acetate extract was subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography and Sephadex LH-20 column chromatography.

-

Purification: Final purification was achieved using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound was determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Antioxidant Activity Assays

Caption: Workflows for antioxidant activity assays.

DPPH Radical Scavenging Assay:

-

A solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in ethanol (B145695) was prepared.

-

Various concentrations of this compound were added to the DPPH solution.

-

The mixture was incubated in the dark at room temperature.

-

The absorbance was measured at 517 nm using a spectrophotometer. The percentage of scavenging activity was calculated relative to a control without the sample.

Hydrogen Peroxide (H₂O₂) Scavenging Assay:

-

A solution of hydrogen peroxide was prepared in phosphate (B84403) buffer (pH 7.4).

-

Different concentrations of the test compound were added to the H₂O₂ solution.

-

The absorbance was measured at 230 nm against a blank solution containing the phosphate buffer without H₂O₂.

Nitric Oxide (NO) Scavenging Assay:

-

Nitric oxide was generated from a sodium nitroprusside solution in a phosphate-buffered saline (pH 7.4).

-

The sodium nitroprusside solution was mixed with various concentrations of the compound and incubated under light.

-

After incubation, Griess reagent was added to the mixture.

-

The absorbance of the resulting chromophore was measured at 546 nm.

Anti-inflammatory Activity Assays

Caption: Workflows for anti-inflammatory activity assays.

Lipoxygenase Inhibition Assay:

-

Soybean lipoxygenase was pre-incubated with different concentrations of this compound.

-

The enzymatic reaction was initiated by the addition of the substrate, linoleic acid.

-

The formation of the hydroperoxide product was monitored by measuring the increase in absorbance at 234 nm.

Hyaluronidase Inhibition Assay:

-

Bovine testicular hyaluronidase was pre-incubated with the test compound.

-

The reaction was started by adding the substrate, hyaluronic acid.

-

The mixture was incubated at 37°C.

-

Undigested hyaluronic acid was precipitated by adding an acidic albumin solution.

-

The turbidity of the mixture was measured at 600 nm. The inhibitory activity was determined by the increase in turbidity compared to the control.

Nitric Oxide (NO) Production in RAW264.7 Macrophages:

-

RAW264.7 macrophage cells were cultured in a suitable medium.

-

The cells were pre-treated with various concentrations of the compound for a specified time.

-

The cells were then stimulated with lipopolysaccharide (LPS) to induce NO production.

-

After a 24-hour incubation period, the cell culture supernatant was collected.

-

The amount of nitrite, a stable metabolite of NO, in the supernatant was determined using the Griess reagent. The absorbance was measured at 540 nm.

Signaling Pathways

The precise signaling pathways through which this compound exerts its anti-inflammatory effects have not been fully elucidated in the reviewed literature. However, based on its inhibitory action on NO production in LPS-stimulated macrophages, a potential mechanism can be inferred.

Caption: Postulated inhibitory mechanism on the NF-κB signaling pathway.

LPS stimulation of macrophages typically activates the Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) pathway. Activated NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS). The iNOS enzyme then produces large amounts of nitric oxide. The observed reduction in NO production by this compound suggests that it may interfere with this pathway, possibly by inhibiting NF-κB activation or by directly inhibiting iNOS enzyme activity. Further research is required to confirm the exact molecular targets.

Conclusion

This compound, a homoisoflavonoid from Scilla scilloides, exhibits moderate antioxidant and mild anti-inflammatory properties in vitro. The available quantitative data provide a baseline for its biological potential. However, more in-depth studies are needed to fully characterize its mechanism of action, explore its potential therapeutic applications, and evaluate its efficacy and safety in vivo. The detailed experimental protocols provided herein can serve as a foundation for future research in this area.

The Treasure Within: A Technical Guide to the Discovery of Novel Isobenzofuranones from Marine Fungi

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and largely unexplored frontier, harbors a wealth of microbial diversity with the potential to yield novel therapeutic agents. Among these, marine-derived fungi have emerged as a particularly prolific source of bioactive secondary metabolites. This in-depth technical guide focuses on a promising class of these compounds: isobenzofuranones. Characterized by a fused bicyclic system of a benzene (B151609) ring and a γ-lactone ring, isobenzofuranones exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery and development.

This guide provides a comprehensive overview of the core methodologies involved in the discovery of novel isobenzofuranones from marine fungi, from initial isolation to bioactivity assessment. It is designed to serve as a practical resource for researchers in natural product chemistry, mycology, and pharmacology.

Novel Isobenzofuranones from Marine Fungi: Recent Discoveries

Recent research has unveiled a number of novel isobenzofuranones with significant biological activities. These discoveries underscore the chemical diversity and therapeutic potential of metabolites from marine fungal strains.

Bioactive Isobenzofuranone from Penicillium sp.

A recent investigation of a marine-derived fungus, Penicillium sp., led to the isolation of a new isobenzofuranone, along with several other metabolites.[1][2] This novel compound demonstrated noteworthy inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[1]

Antioxidant Isobenzofuranones from Cephalosporium sp. and Epicoccum sp.

Bioassay-guided fractionation of metabolites from the fungus Cephalosporium sp. resulted in the discovery of a new isobenzofuranone derivative, 4,6-dihydroxy-5-methoxy-7-methylphthalide.[3][4] This compound, along with other isolated isobenzofuranones, exhibited potent antioxidant activity.[3] Similarly, a new antioxidant isobenzofuranone, 4,5,6-trihydroxy-7-methylphthalide (epicoccone), was identified from the marine algicolous fungus Epicoccum sp.[5]

Cytotoxic Isobenzofuranones from Pseudallescheria boydii

Two novel isobenzofuranone derivatives, pseudaboydins A and B, were isolated from the marine fungus Pseudallescheria boydii, which was found associated with the starfish Acanthaster planci.[6][7] Pseudaboydin A, in particular, showed moderate cytotoxic activity against several human cancer cell lines.[7]

Data Presentation: Quantitative Bioactivity of Novel Isobenzofuranones

For ease of comparison, the quantitative data for the biological activities of the recently discovered isobenzofuranones are summarized in the tables below.

| Compound | Producing Organism | Biological Activity | IC₅₀ / EC₅₀ (µM) | Reference |

| Novel Isobenzofuranone (Compound 1) | Penicillium sp. | α-Glucosidase Inhibition | 76.4 | [1] |

| 4,6-dihydroxy-5-methoxy-7-methylphthalide (1) | Cephalosporium sp. | DPPH Radical Scavenging | 10 | [3] |

| 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran (2) | Cephalosporium sp. | DPPH Radical Scavenging | 7 | [3] |

| 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran (3) | Cephalosporium sp. | DPPH Radical Scavenging | 22 | [3] |

| 4,5,6-trihydroxy-7-methylphthalide (4) | Cephalosporium sp. | DPPH Radical Scavenging | 5 | [3] |

| 4,5,6-trihydroxy-7-methylphthalide (epicoccone) | Epicoccum sp. | DPPH Radical Scavenging | Potently active (95% scavenging at 25 µg/mL) | [5] |

| Pseudaboydin A | Pseudallescheria boydii | Cytotoxicity (HONE1 cells) | 37.1 | [7] |

| Pseudaboydin A | Pseudallescheria boydii | Cytotoxicity (SUNE1 cells) | 46.5 | [7] |

| Pseudaboydin A | Pseudallescheria boydii | Cytotoxicity (GLC82 cells) | 87.2 | [7] |

Note: IC₅₀ is the half maximal inhibitory concentration. EC₅₀ is the half maximal effective concentration.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of novel isobenzofuranones from marine fungi.

Fungal Isolation and Cultivation

Objective: To isolate and cultivate marine fungi for the production of secondary metabolites.

Protocol:

-

Sample Collection: Collect marine organisms (e.g., algae, sponges, sediments) from diverse marine environments.

-

Surface Sterilization: Thoroughly rinse the samples with sterile seawater. Surface sterilize the samples by sequential immersion in 70% ethanol (B145695) for 1 minute, followed by a rinse in sterile seawater.

-

Isolation: Place small pieces of the surface-sterilized samples onto Potato Dextrose Agar (PDA) plates amended with an antibiotic (e.g., chloramphenicol) to suppress bacterial growth.

-

Incubation: Incubate the plates at 25-28°C until fungal mycelia emerge from the samples.

-

Pure Culture: Subculture the individual fungal hyphal tips onto fresh PDA plates to obtain pure cultures.

-

Large-Scale Fermentation: For the production of secondary metabolites, inoculate the pure fungal culture into a liquid medium (e.g., Potato Dextrose Broth - PDB) or a solid-state medium (e.g., rice medium). Incubate under appropriate conditions (e.g., 28°C, 150 rpm for liquid culture) for a specified period (typically 2-4 weeks).

Extraction and Isolation of Isobenzofuranones

Objective: To extract and purify isobenzofuranone compounds from the fungal culture.

Protocol:

-

Extraction:

-

Liquid Culture: Partition the culture broth with an organic solvent such as ethyl acetate. Separate the organic layer and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Solid Culture: Macerate the solid culture with ethyl acetate. Filter the mixture and evaporate the solvent from the filtrate to yield the crude extract.

-

-

Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel. Elute with a gradient of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol) to separate the extract into fractions.

-

Purification: Further purify the fractions containing the target compounds using repeated column chromatography (e.g., Sephadex LH-20) and semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure isobenzofuranones.

Structure Elucidation

Objective: To determine the chemical structure of the isolated pure compounds.

Protocol:

-

Spectroscopic Analysis:

-

NMR Spectroscopy: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectra to determine the carbon skeleton and the connectivity of atoms.

-

Mass Spectrometry: Obtain High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data to determine the molecular formula.

-

-

Data Interpretation: Analyze the spectroscopic data to elucidate the planar structure of the compound.

-

Stereochemistry: Determine the absolute configuration using techniques such as X-ray crystallography, analysis of NOESY correlations, or by comparing experimental and calculated Electronic Circular Dichroism (ECD) spectra.

Bioactivity Assays

Objective: To evaluate the inhibitory effect of the isolated compounds on α-glucosidase activity.

Protocol:

-

Reaction Mixture: In a 96-well plate, mix the test compound (at various concentrations), α-glucosidase enzyme solution, and phosphate (B84403) buffer (pH 6.8).

-

Pre-incubation: Incubate the mixture at 37°C for 10 minutes.

-

Substrate Addition: Add p-nitrophenyl-α-D-glucopyranoside (pNPG) solution to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Stop Reaction: Add sodium carbonate solution to stop the reaction.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value. Acarbose is commonly used as a positive control.

Objective: To assess the antioxidant activity of the isolated compounds.

Protocol:

-

Reaction Mixture: In a 96-well plate, add the test compound (at various concentrations) to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value. Ascorbic acid or Trolox can be used as a positive control.

Objective: To determine the cytotoxic effect of the isolated compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculation: Calculate the percentage of cell viability and determine the IC₅₀ value. Doxorubicin is often used as a positive control.

Mandatory Visualizations

The following diagrams illustrate the key workflows in the discovery of novel isobenzofuranones.

Caption: General workflow for the discovery of novel isobenzofuranones.

Caption: Logical flow from pure compound to therapeutic potential.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. mdpi.com [mdpi.com]

- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 4. In vitro α-glucosidase inhibitory assay [protocols.io]

- 5. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]

- 6. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medic.upm.edu.my [medic.upm.edu.my]

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin

For Researchers, Scientists, and Drug Development Professionals

Abstract